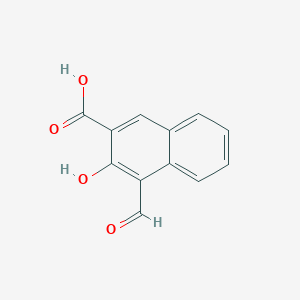
4-Formyl-3-hydroxynaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formyl-3-hydroxynaphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H8O4 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
- Primary Targets : While specific targets for 4FHN are not widely documented, it is known to exhibit antibacterial activity . Its primary targets likely involve bacterial cellular processes.
Target of Action
生物活性
4-Formyl-3-hydroxynaphthalene-2-carboxylic acid (4FHN) is an organic compound notable for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the compound's biological activity, synthesis, and potential applications based on available literature.
Chemical Structure and Properties
4FHN has the molecular formula C₁₂H₈O₄ and a molecular weight of 216.19 g/mol. Its structure features a naphthalene ring with three key functional groups: a formyl group (-CHO), a hydroxyl group (-OH), and a carboxylic acid group (-COOH). This unique arrangement contributes to its reactivity and biological properties.
Antibacterial Properties
4FHN has been identified as a potential antibacterial agent , exhibiting bacteriostatic activity against various bacterial strains. Research indicates its effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
These findings suggest that 4FHN could be developed into therapeutic agents targeting bacterial infections. However, detailed studies on its mechanism of action are still required to fully understand its antibacterial efficacy .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Starting Materials : Utilizing naphthalene derivatives as precursors.
- Functional Group Modifications : Introducing formyl, hydroxyl, and carboxylic acid groups through various reactions such as oxidation and substitution.
The detailed synthetic pathway may vary depending on the specific desired properties of the final product .
Comparative Analysis with Similar Compounds
A comparison of 4FHN with structurally similar compounds highlights its unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Formyl-4-hydroxynaphthalene-2-carboxylic acid | Similar naphthalene structure | Different positioning of functional groups |
| 1-Hydroxy-2-naphthoic acid | Contains hydroxyl and carboxylic | Lacks the formyl group |
| 4-Hydroxybenzoic acid | Aromatic ring with hydroxyl | Simpler structure without naphthalene |
| 2-Hydroxy-1-naphthoic acid | Hydroxyl and carboxylic functionalities | Different positioning of hydroxyl group |
This table illustrates how 4FHN's specific arrangement of functional groups influences its chemical reactivity and biological activity .
Study on Antibacterial Activity
A study conducted by Zhang et al. (2013) focused on the synthesis of novel naphtho[1,2-d]imidazoles derived from compounds like 4FHN. The research demonstrated significant antibacterial properties against multiple bacterial strains, reinforcing the potential use of such compounds in medicinal chemistry .
Mechanistic Insights
Further investigation into the mechanism of action for 4FHN is necessary. Current hypotheses suggest that the compound may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival .
特性
IUPAC Name |
4-formyl-3-hydroxynaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-6-10-8-4-2-1-3-7(8)5-9(11(10)14)12(15)16/h1-6,14H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRBZICETYEWOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294046 |
Source


|
| Record name | 4-Formyl-3-hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38399-46-1 |
Source


|
| Record name | 4-Formyl-3-hydroxy-2-naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38399-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-3-hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














